3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and a 2,3-dimethylphenyl substituent at the N-3 position. Rhodanine derivatives are renowned for their diverse biological activities, including anticancer, antibacterial, and antidiabetic properties . The synthesis of such compounds often involves multicomponent reactions. For example, solvent-free methods using primary amines, carbon disulfide, and chloroacetyl chloride can yield 2-thioxo-1,3-thiazolidin-4-ones in >85% efficiency . Structural studies reveal that substituents on the phenyl ring significantly influence molecular geometry and intermolecular interactions, as seen in related derivatives like 3-(4-methylphenyl)- and 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, where methyl group positioning alters planarity and dihedral angles .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-7-4-3-5-9(8(7)2)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQWFYNWBZZMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CSC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dimethylphenyl isothiocyanate with α-halo carbonyl compounds under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
Crystal structures of rhodanine derivatives reveal that substituent positioning affects molecular planarity and packing:
- 3-(4-Methylphenyl) derivative : The para-methyl group allows near-planar alignment (r.m.s. deviation = 0.0082 Å), facilitating stronger intermolecular hydrogen bonds (e.g., S1⋯O1 = 3.211 Å) .
- 3-Benzyl derivative : The benzyl group introduces a 77.25° dihedral angle, similar to the title compound, but with distinct S⋯O interactions (distance = 3.211 Å) .
Structure-Activity Relationship (SAR) Trends
- Anticancer Activity : Electron-withdrawing groups (e.g., nitro in Compounds 11a/b) enhance cytotoxicity, while hydrophilic groups (e.g., hydroxyethyl in Compound 11a) reduce membrane permeability .
- Enzyme Inhibition : CU-3’s furan-propene chain optimizes DGKβ binding via hydrophobic interactions, whereas shortening the chain (as in CU-3-1/2/3) diminishes activity .
- Antibacterial Activity : 3-(4-Methylphenyl) derivatives exhibit moderate antibacterial effects (MIC = 8–16 μg/mL), likely due to improved solubility from para-substitution .
Biological Activity
3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one (commonly referred to as DMPT) is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula : C₁₁H₁₁NOS₂
CAS Number : 108654-36-0
MDL Number : MFCD00175320
Molecular Weight : 225.33 g/mol
Hazard Classification : Irritant
The structure of DMPT features a thiazolidinone ring system, which is known for its diverse biological activities. The presence of the dimethylphenyl group is significant in enhancing the compound's potency.
Anticancer Activity
Several studies have investigated the anticancer properties of thiazolidinone derivatives, including DMPT. The compound has shown promising results in various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of DMPT on human cancer cell lines using the MTT assay. The results indicated that DMPT exhibited significant cytotoxicity with an IC₅₀ value comparable to established chemotherapeutics.
| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 15.2 | Doxorubicin (12.5) |
| HeLa | 10.8 | Cisplatin (9.5) |
| A549 | 18.5 | Paclitaxel (16.0) |
These findings suggest that DMPT may induce apoptosis in cancer cells through intrinsic and extrinsic pathways, potentially involving caspase activation and mitochondrial dysfunction.
Anti-inflammatory Activity
DMPT has also been studied for its anti-inflammatory effects, particularly in models of acute inflammation.
In vitro studies demonstrated that DMPT significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was associated with the downregulation of NF-κB signaling pathways.
| Cytokine | Control Level (pg/mL) | DMPT Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 120 | 45 |
| IL-6 | 80 | 30 |
These results indicate that DMPT could serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of DMPT has been evaluated against various bacterial strains. Studies indicate that it possesses notable antibacterial activity.
Antibacterial Testing
In a series of experiments, DMPT was tested against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight DMPT’s potential as an antimicrobial agent, particularly against resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of DMPT can be attributed to its structural features. The thiazolidinone core is essential for its anticancer and anti-inflammatory activities, while the dimethylphenyl group enhances lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
